molecular formula C18H17NO3 B11979861 N-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}acetamide

N-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}acetamide

Cat. No.: B11979861
M. Wt: 295.3 g/mol
InChI Key: CLBYJZSPPMBDDF-LFYBBSHMSA-N
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Description

N-(4-(3-(4-METHOXYPHENYL)ACRYLOYL)PHENYL)ACETAMIDE is a synthetic organic compound with the molecular formula C18H17NO3 and a molecular weight of 295.341 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group and an acryloyl group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-METHOXYPHENYL)ACRYLOYL)PHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form chalcone. This chalcone is then reacted with aniline to form the desired compound under reflux conditions .

Industrial Production Methods

The process may include optimization steps to increase yield and purity, such as the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-METHOXYPHENYL)ACRYLOYL)PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkyl derivatives .

Scientific Research Applications

N-(4-(3-(4-METHOXYPHENYL)ACRYLOYL)PHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-(3-(4-METHOXYPHENYL)ACRYLOYL)PHENYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The compound’s structure allows it to bind to these enzymes, blocking their function and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(4-METHOXYPHENYL)ACRYLOYL)PHENYL)ACETAMIDE stands out due to its unique combination of a methoxyphenyl group and an acryloyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C18H17NO3/c1-13(20)19-16-8-6-15(7-9-16)18(21)12-5-14-3-10-17(22-2)11-4-14/h3-12H,1-2H3,(H,19,20)/b12-5+

InChI Key

CLBYJZSPPMBDDF-LFYBBSHMSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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